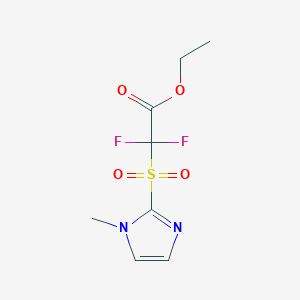

Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate

CAS No.:

Cat. No.: VC15821786

Molecular Formula: C8H10F2N2O4S

Molecular Weight: 268.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10F2N2O4S |

|---|---|

| Molecular Weight | 268.24 g/mol |

| IUPAC Name | ethyl 2,2-difluoro-2-(1-methylimidazol-2-yl)sulfonylacetate |

| Standard InChI | InChI=1S/C8H10F2N2O4S/c1-3-16-6(13)8(9,10)17(14,15)7-11-4-5-12(7)2/h4-5H,3H2,1-2H3 |

| Standard InChI Key | BLGZGDJMUCISLM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(F)(F)S(=O)(=O)C1=NC=CN1C |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Composition

The systematic IUPAC name for this compound is ethyl 2,2-difluoro-2-(1-methylimidazol-2-yl)sulfonylacetate, reflecting its ethyl ester backbone, difluoromethyl group, and sulfonated imidazole substituent . Key structural features include:

-

A 1-methylimidazole ring sulfonated at the 2-position.

-

A geminal difluoro group adjacent to the sulfonyl moiety.

-

An ethyl ester functional group facilitating solubility in organic solvents.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 268.24 g/mol | |

| CAS Registry Number | 1706433-15-9 | |

| SMILES Notation | CCOC(=O)C(F)(F)S(=O)(=O)C1=NC=CN1C | |

| InChIKey | BLGZGDJMUCISLM-UHFFFAOYSA-N |

The planar imidazole ring and sulfonyl group create a polarized electronic environment, enhancing reactivity in nucleophilic and electrophilic reactions.

Synthesis and Reaction Mechanisms

Stepwise Synthesis Protocol

The synthesis of ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate typically involves a multi-step process:

-

Sulfonation of 1-Methylimidazole:

The imidazole ring is sulfonated using sulfur trioxide or chlorosulfonic acid under anhydrous conditions, yielding 1-methylimidazole-2-sulfonic acid. -

Difluoromethylation:

The sulfonic acid derivative undergoes difluoromethylation with reagents such as difluoromethyl iodide () in the presence of a base (e.g., potassium carbonate). This step introduces the geminal difluoro group. -

Esterification with Ethyl Acetate:

The intermediate product is reacted with ethyl chloroacetate in a polar aprotic solvent (e.g., dimethylformamide) to form the final ethyl ester.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Temperature | Yield |

|---|---|---|---|

| 1 | 1-Methylimidazole, | 0–5°C | 85% |

| 2 | , | 25°C | 72% |

| 3 | Ethyl chloroacetate, DMF | 60°C | 68% |

Mechanistic Insights

The difluoromethylation proceeds via a nucleophilic substitution mechanism, where the sulfonate anion attacks the electrophilic difluoromethyl iodide. Steric hindrance from the methyl group on the imidazole ring necessitates precise temperature control to minimize side reactions. The esterification step employs a base to deprotonate the acetic acid intermediate, facilitating nucleophilic acyl substitution .

Physicochemical Properties and Reactivity

Solubility and Stability

The compound exhibits moderate solubility in polar solvents like ethanol and acetone but limited solubility in water due to its hydrophobic imidazole and ethyl ester groups. Stability studies indicate decomposition above 150°C, with the sulfonyl group prone to hydrolysis under strongly acidic or basic conditions.

Spectroscopic Characterization

-

NMR Spectroscopy:

-NMR (400 MHz, CDCl): δ 1.35 (t, 3H, -CHCH), 3.75 (s, 3H, N-CH), 4.30 (q, 2H, -OCH), 7.45–7.55 (m, 2H, imidazole-H) . -

IR Spectroscopy:

Strong absorption bands at 1350 cm (S=O asymmetric stretch) and 1150 cm (C-F stretch).

Applications in Scientific Research

Medicinal Chemistry

The compound’s sulfonamide group and fluorine atoms make it a candidate for developing enzyme inhibitors, particularly targeting carbonic anhydrases and sulfatases. Its structural similarity to approved sulfonamide drugs suggests potential antimicrobial and anticancer applications, though in vivo studies remain pending .

Material Science

As a fluorinated building block, it serves in synthesizing polymers with enhanced thermal stability and chemical resistance. The sulfonyl group improves interfacial adhesion in composite materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume